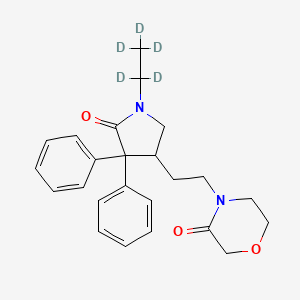
2-Ketodoxapram-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ketodoxapram-d5 is a deuterium-labeled derivative of 2-Ketodoxapram. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ketodoxapram-d5 involves the incorporation of deuterium into the 2-Ketodoxapram molecule. The process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule.
High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ketodoxapram-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may revert it to its original form .
Scientific Research Applications
2-Ketodoxapram-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 2-Ketodoxapram-d5 is similar to that of 2-Ketodoxapram. It acts as a respiratory stimulant by targeting the peripheral carotid chemoreceptors. This stimulation is thought to occur through the inhibition of certain potassium channels, leading to increased respiratory activity .
Comparison with Similar Compounds
Similar Compounds
2-Ketodoxapram: The non-deuterated form of 2-Ketodoxapram-d5.
Doxapram: A related compound used as a respiratory stimulant.
Other Deuterated Compounds: Such as deuterated benzene or deuterated ethanol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions .
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[2-[5-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i1D3,2D2 |
InChI Key |
LLCHHQQQMSDZLP-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


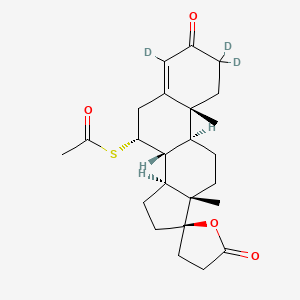

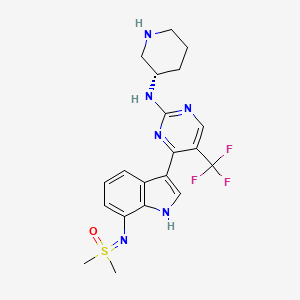
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
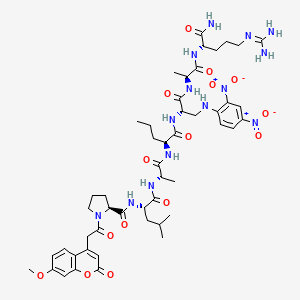

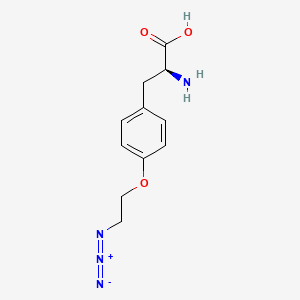
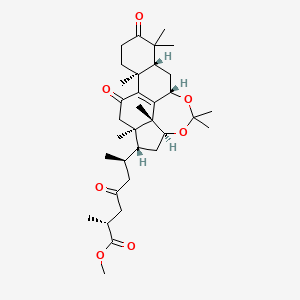
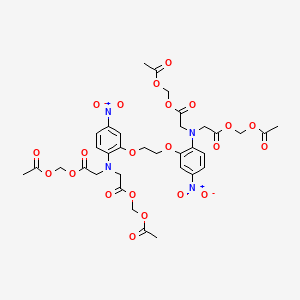
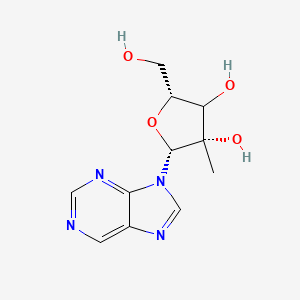
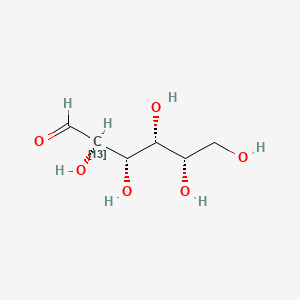
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

